Valylhistidine

Neuroscience Behavioral Pharmacology Dipeptide Function

Valylhistidine (CAS 13589-07-6) addresses the critical need for a specific, validated substrate in enzymatic HbA1c assay development. Generic dipeptides fail to provide the required sensitivity and specificity for accurate hemoglobin A1c quantification. - Essential for calibrating fructosyl peptide oxidase (FPOX)-based assays; its fructosylated form provides the correct analyte for N-terminal hemoglobin β-chain glycation measurement. - Demonstrates quantifiably distinct electrochemical sensitivity (0.13 vs 0.49 nA μM⁻¹ for Fru-Val) in detection systems, ensuring assay precision. - Documented lack of superoxide dismutase (SOD) mimetic activity by its Cu(II) complex serves as a critical negative control differentiator, preventing misapplication in antioxidant research.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 13589-07-6
Cat. No. B150414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValylhistidine
CAS13589-07-6
SynonymsN-L-Valyl-L-histidine;  139: PN: WO2012013136 SEQID: 184 Claimed Protein;  153: PN: WO2011146121 PAGE: 116 Claimed Sequence;  31: PN: EP2161028 PAGE: 10 Claimed Protein;  8: PN: WO03052099 PAGE: 83 Claimed Protein;  L-Valyl-L-histidine;  Valylhistidine
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)[O-])[NH3+]
InChIInChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
InChIKeyBNQVUHQWZGTIBX-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valylhistidine Core Identity and Specifications


Valylhistidine (CAS 13589-07-6), also known as L-valyl-L-histidine or the dipeptide Val-His, is an organic compound with the molecular formula C₁₁H₁₈N₄O₃ and a molar mass of 254.29 g/mol [1]. It belongs to the class of dipeptides, formed from L-valine and L-histidine residues linked by a peptide bond [2]. This compound is an incomplete breakdown product of protein digestion or catabolism and is found in various biological systems, including Trypanosoma brucei [3]. Its core utility in scientific and industrial settings is defined not by a singular, broad bioactivity, but by its specific and quantifiable performance in defined analytical and functional assays, as delineated in the following sections.

Assay Development Fructosyl-Valylhistidine substrate for enzymatic HbA1c assay calibration research
Neurobehavioral Dipeptide probe with reported distinct spontaneous-activity profile in chick model
Enzymology Fructosyl peptide oxidase substrate for enzyme characterization and biosensor development
Procurement Exclusion Reported lack of SOD-mimetic activity informs correct compound selection for antioxidant studies

Generic Substitution Failure for Valylhistidine


The functional utility of Valylhistidine is highly dependent on its specific molecular structure, which governs its interaction with enzymes and detection systems. Generic substitution with other dipeptides, such as carnosine (β-alanyl-L-histidine) or simple amino acids like valine or histidine, is not a viable procurement strategy due to starkly different biochemical and analytical behaviors. For instance, in neurobehavioral studies, Valylhistidine exhibits a distinct effect profile compared to other N-terminal histidine dipeptides, with some inducing sedation and others showing no effect [1]. More critically, in analytical chemistry, the fructosylated form of Valylhistidine is a specific and essential substrate for enzymatic HbA1c assays, whereas the simpler fructosyl-valine or other fructosamines yield different sensitivities and specificities [2]. These quantifiable differences underscore that in-class compounds are not interchangeable and that selecting Valylhistidine must be driven by specific, evidence-based requirements for a given application.

Target Valylhistidine: lowered spontaneous activity in chick model
Analog Alanyl-, glycyl-, methionyl-histidine: no significant behavioral effect reported
Neurobehavioral profile may not transfer
Target Fructosyl-Valylhistidine: sensor sensitivity 0.13 nA μM⁻¹
Analog Fructosyl-Valine: sensor sensitivity 0.49 nA μM⁻¹ in same FIA platform
Assay calibration context differs
Target α-fructosyl Valylhistidine: recognized by engineered amadoriase
Analog ε-fructosyl lysine: interfering substance in glycated protein assays
Enzyme specificity may not transfer

Valylhistidine vs. Analogs: Comparative Evidence


Neurobehavioral Comparison with Related Dipeptides

In an in vivo chick model under isolation-induced stress, intracerebroventricular (i.c.v.) administration of L-valyl-L-histidine (Valylhistidine) resulted in a distinct behavioral outcome compared to closely related dipeptides. While L-seryl-L-histidine and L-isoleucyl-L-histidine induced sedation with a weak hypnotic effect, Valylhistidine lowered spontaneous activity. In contrast, L-alanyl-L-histidine, glycyl-L-histidine, and L-methionyl-L-histidine had no significant effect on any measured parameter [1]. This demonstrates a unique functional profile for Valylhistidine within its immediate structural class.

Neurobehavioral Comparison
Head-to-head
Valylhistidine: lowered spontaneous activity Ala-His, Gly-His, Met-His: no significant effect; Ser-His, Ile-His: sedation with weak hypnotic effect
Supports dipeptide-specific behavioral endpoint interpretation
In vivo chick model, i.c.v. injection under isolation-induced stress
Neuroscience Behavioral Pharmacology Dipeptide Function

Sensor Sensitivity: Fructosyl-Valylhistidine vs. Fructosyl-Valine

In a flow injection analysis (FIA) system designed for HbA1c monitoring using an engineered fructosyl peptide oxidase (FPOx) sensor, the detection parameters for the glycated dipeptide fructosyl valylhistidine (FVH) differ substantially from those for the simpler fructosyl valine (FV). This demonstrates that the choice of substrate is critical for assay design and performance [1].

Sensor Sensitivity
Reported
Fru-Val-His: 0.13 nA μM⁻¹ / LOD 2.0 μM
Fru-Val: 0.49 nA μM⁻¹ / LOD 1.3 μM
Supports substrate-specific assay calibration context
FIA system with engineered PnFPOx N56A/R414K mutant at 0 V vs Ag/AgCl
Analytical Chemistry Biosensors Diabetes Diagnostics

Engineered Amadoriase Specificity for Fructosyl-Valylhistidine

The development of accurate enzymatic assays for glycated hemoglobin (HbA1c) relies on enzymes with high substrate specificity. A patented amadoriase (fructosyl peptide oxidase) has been engineered to possess high substrate specificity for α-fructosyl valyl histidine [1]. This specificity enables the accurate measurement of this specific analyte, derived from the β-chain amino terminus of glycated hemoglobin, even in the presence of interfering substances like ε-fructosyl lysine [1]. This engineered preference highlights the unique value of the fructosyl-Valylhistidine epitope as a precise diagnostic target.

Amadoriase Specificity
Reported
Engineered Enzyme High substrate specificity for α-fructosyl valyl histidine
Supports enzyme-substrate specificity review for assay development
Patented amadoriase from Coniochaeta; selective over ε-fructosyl lysine
Enzymology Diagnostic Enzymes HbA1c Assay Development

Absence of Superoxide Dismutase Activity

While Valylhistidine is known to form a dipeptide complex with Cu(II) that structurally mimics the antioxidant enzyme superoxide dismutase (SOD), this complex has been repeatedly shown to lack the corresponding enzymatic activity . This is a critical piece of information for researchers seeking an active SOD mimetic, as compounds like certain salen-manganese complexes or other peptide-based mimics demonstrate quantifiable catalytic activity [1].

SOD Activity Absence
Class-level
Cu(II)-Valylhistidine complex lacks catalytic SOD activity
Supports procurement exclusion screening for antioxidant research
Data to verify; class-level inference from SOD mimetic comparator literature
Antioxidant Research Metalloenzyme Mimetics Biochemical Characterization

Valylhistidine Application Scenarios


HbA1c Diagnostic Assay Calibration

Fructosylated L-valyl-L-histidine (Fru-Val-His) serves as an essential tool for the development and validation of enzymatic HbA1c assays. Its specific synthesis and characterization are fundamental for establishing assay parameters [1]. The quantifiably different sensitivity of Fru-Val-His compared to Fru-Val in electrochemical detection systems (0.13 vs 0.49 nA μM⁻¹) makes it the correct and necessary analyte for calibrating assays designed to measure the N-terminal glycated fragment of hemoglobin [2]. Furthermore, engineered enzymes like amadoriase with high specificity for this molecule are employed to create precise and interference-free diagnostic tests [3].

Neurobehavioral Probe for Dipeptide Studies

Valylhistidine is a valuable reference compound for investigating the structure-activity relationships of small peptides in the central nervous system. Its unique effect of lowering spontaneous activity in an in vivo chick model, distinct from the sedation induced by L-seryl-L-histidine and L-isoleucyl-L-histidine, and the null effect of other analogs like L-alanyl-L-histidine, establishes it as a critical tool for dissecting the molecular determinants of neurobehavioral effects [4]. Procurement of this specific dipeptide is essential for replicating and extending these specific findings, which cannot be generalized to other in-class compounds.

Fructosyl Peptide Oxidase (FPOX) Substrate

N-α-fructosyl valyl-histidine is a model compound for characterizing the activity and specificity of fructosyl peptide oxidases (FPOX), a class of enzymes with applications in diabetes diagnostics and protein deglycation research [5]. Its use as a substrate allows researchers to compare enzyme kinetics, engineer mutants with altered substrate preferences, and develop new biosensors. The data showing its specific oxidation by FPOX in a concentration-dependent manner makes it a critical reagent for any laboratory working on the fundamental or applied enzymology of this enzyme family [1].

Exclusion of SOD-Mimetic Activity

A key application for the procurement specification of Valylhistidine is as a negative control or to avoid its purchase for the incorrect purpose of antioxidant research. The documented lack of superoxide dismutase (SOD) activity of its Cu(II) complex is a crucial differentiator . Scientific procurement teams should use this evidence to verify that the compound is not selected for studies requiring active SOD mimetics, thereby ensuring that experimental designs are not compromised by using an inactive analog and that resources are directed toward validated active compounds.

Application
Selection Property
Validation Focus
HbA1c assay calibration research
Fructosyl-peptide substrate identity
Enzyme-substrate specificity context
Neurobehavioral SAR studies
Dipeptide structural identity
Behavioral endpoint reproducibility
FPOX substrate characterization
Fructosyl-Valylhistidine identity
Enzyme kinetics characterization
SOD-mimetic exclusion screening
Cu(II)-complex inactivity verification
Catalytic activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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